molecular formula C9H9N3O B2578233 1-(4-methoxyphenyl)-1H-1,2,4-triazole CAS No. 68377-33-3

1-(4-methoxyphenyl)-1H-1,2,4-triazole

Cat. No. B2578233
CAS RN: 68377-33-3
M. Wt: 175.191
InChI Key: HXCCOAUMJBFQCC-UHFFFAOYSA-N
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Description

“1-(4-methoxyphenyl)-1H-1,2,4-triazole” is a chemical compound that belongs to the family of triazoles . It’s a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been studied. For instance, the synthesis of (S)-1-(4-methoxyphenyl) ethanol, a significant molecule for the production of various drug intermediates, was performed using Saccharomyces uvarum as a biocatalyst .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as X-ray diffraction (XRD) and density functional theory (DFT). Theoretical and experimental results often show good agreement .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed using various methodologies. Biotransformation is one of the most preferred methodologies that have many advantages compared to chemical catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For example, the vibrational wavenumbers of the structure can be computed using DFT .

Scientific Research Applications

Cholinesterase Inhibitory Potential

Research by Arfan et al. (2018) has explored the enzymatic potential of derivatives of 1-(4-methoxyphenyl)-1H-1,2,4-triazole, particularly as cholinesterase inhibitors. These derivatives demonstrated significant inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, suggesting their potential application in conditions where cholinesterase inhibition is beneficial (Arfan et al., 2018).

Corrosion Inhibition

The derivative 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has been investigated for its corrosion inhibition properties on mild steel in hydrochloric acid medium. This research, conducted by Bentiss et al. (2009), demonstrates that the compound can significantly inhibit acidic corrosion, even at low concentrations, and suggests potential applications in protecting metals from acidic corrosion (Bentiss et al., 2009).

Preparation of Ester Derivatives

Toumani (2017) explored the preparation of various ester derivatives involving this compound. This research emphasizes the versatility of the compound in synthesizing different ester derivatives, which could have various biological applications (Toumani, 2017).

Antioxidant Activity

Research on compounds containing the 1,2,4-triazole ring, including those with 4-methoxyphenyl substituents, indicates a wide spectrum of biological activities, including antioxidant properties. Gürbüz et al. (2020) synthesized new compounds with potential antioxidant applications, highlighting the compound's role in pharmaceutical chemistry (Gürbüz et al., 2020).

Molecular Structure Analysis

The research by Kesternich et al. (2010) on 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone emphasizes the importance of understanding the molecular structure of this compound derivatives for potential applications in various fields, including pharmaceuticals and materials science (Kesternich et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, 4`-Methoxypropiophenone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

properties

IUPAC Name

1-(4-methoxyphenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-9-4-2-8(3-5-9)12-7-10-6-11-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCCOAUMJBFQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68377-33-3
Record name 1-(4-methoxyphenyl)-1H-1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 13.8 parts of 1H-1,2,4-triazole, 18.7 parts of 1-bromo-4-methoxybenzene, 5 parts of potassium carbonate, 0.5 parts of copper (I)chloride and 90 parts of N,N-dimethylformamide is stirred and refluxed for 2 days. The reaction mixture is cooled and poured onto water. The product is extracted twice with benzene. The combined extracts are washed with water, dried, filtered and evaporated. The residue is purified by column-chromatography over silica gel using trichloromethane as eluent. The pure fractions are collected and the eluent is evaporated. The residue is triturated in 2,2'-oxybispropane. The product is filtered off and dried, yielding 7.8 parts (44.5%) of 1-(4-methoxyphenyl)-1H-1,2,4-triazole; mp. 99.4° C.
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